Product packaging for 1-(4-Bromophenyl)-2-methylpropan-2-ol(Cat. No.:CAS No. 57469-91-7)

1-(4-Bromophenyl)-2-methylpropan-2-ol

Cat. No.: B1267305
CAS No.: 57469-91-7
M. Wt: 229.11 g/mol
InChI Key: GXRFHTZJNUGYSI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245165. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B1267305 1-(4-Bromophenyl)-2-methylpropan-2-ol CAS No. 57469-91-7

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BrO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFHTZJNUGYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966433
Record name 1-(4-Bromophenyl)-2-methylpropan-2-ol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-91-7, 5207-61-4
Record name NSC245165
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Record name 1-(4-Bromophenyl)-2-methylpropan-2-ol
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Record name 1-(4-bromophenyl)-2-methylpropan-2-ol
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Synthetic Methodologies for 1 4 Bromophenyl 2 Methylpropan 2 Ol

Synthesis from Ketone Precursors

A primary and effective method for synthesizing tertiary alcohols is the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. For the target molecule, 1-(4-bromophenyl)-2-methylpropan-2-ol, the logical ketone precursor is 1-(4-bromophenyl)acetone . The addition of a methyl group via a nucleophilic attack on the carbonyl carbon of this ketone yields the desired tertiary alcohol.

While metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent for reducing ketones to secondary alcohols, they are not suitable for creating a tertiary alcohol from a ketone unless the carbon skeleton is already in place, which is not the case here. rsc.orgyoutube.com The synthesis of a tertiary alcohol from a ketone requires the addition of a new carbon-carbon bond.

The Grignard reaction is a cornerstone for this type of transformation. umkc.eduyoutube.com The synthesis is achieved by reacting 1-(4-bromophenyl)acetone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Reaction Scheme:

Grignard Reagent Addition: 1-(4-bromophenyl)acetone is dissolved in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), and cooled in an ice bath. The methylmagnesium bromide solution is then added dropwise.

Aqueous Workup: After the reaction is complete, a dilute acid (e.g., aqueous HCl or NH₄Cl) is carefully added to protonate the intermediate magnesium alkoxide, yielding the final tertiary alcohol product, this compound. umkc.edu

The mechanism of the Grignard reaction with a ketone is a classic example of nucleophilic addition to a carbonyl group. youtube.comcerritos.edu

Nucleophilic Attack: The Grignard reagent, CH₃MgBr, acts as a source of the nucleophilic methyl carbanion (:CH₃⁻). The highly polar carbonyl group (C=O) of the ketone has a partially positive carbon atom, which is susceptible to attack. The nucleophilic methyl group attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom. This creates a tetrahedral intermediate, a magnesium alkoxide salt (ROMgBr). cerritos.edu

Protonation: During the aqueous workup, the negatively charged oxygen of the alkoxide is protonated by the added acid, forming the neutral hydroxyl (-OH) group of the final tertiary alcohol. umkc.edu

To achieve high yield and purity, several factors in the Grignard reaction must be carefully controlled. libretexts.org

ParameterConditionRationale
Moisture All glassware must be oven-dried, and anhydrous solvents must be used. cerritos.eduGrignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield. youtube.com
Temperature The reaction is typically initiated at 0°C (ice bath) and may be allowed to warm to room temperature. libretexts.orgThe reaction is exothermic. Slow addition and cooling prevent side reactions and ensure the reaction is controllable.
Reagent Purity Magnesium turnings should be activated (e.g., with a crystal of iodine) to remove the passivating magnesium oxide layer. umkc.eduEnsures the efficient formation of the Grignard reagent.
Purification The final product is typically purified by liquid-liquid extraction followed by distillation or recrystallization.Removes unreacted starting materials, the biphenyl (B1667301) byproduct (from the Grignard formation), and other impurities. cerritos.edu

Conversion from Ester Derivatives

Tertiary alcohols can also be synthesized from ester derivatives. This method typically requires two equivalents of an organometallic reagent. To synthesize this compound, a suitable starting material is an ester of 4-bromophenylacetic acid, such as methyl 4-bromophenylacetate (Br-C₆H₄-CH₂-COOCH₃).

It is important to note that the reduction of methyl 2-(4-bromophenyl)-2-methylpropanoate with a reducing agent like LiAlH₄ would yield the primary alcohol, 2-(4-bromophenyl)-2-methylpropan-1-ol, not the target tertiary alcohol. google.comgoogle.com

The reaction of methyl 4-bromophenylacetate with at least two equivalents of methylmagnesium bromide will produce the desired this compound.

Mechanism:

First Addition: The first equivalent of the Grignard reagent adds to the carbonyl group of the ester, forming a tetrahedral intermediate.

Elimination of Alkoxide: This intermediate is unstable and collapses, eliminating the methoxide (B1231860) group (-OCH₃) to form a ketone intermediate, which in this case is 1-(4-bromophenyl)acetone.

Second Addition: The newly formed ketone is highly reactive towards the Grignard reagent still present in the mixture. A second equivalent of the Grignard reagent immediately attacks the ketone, as described in section 2.1.2. youtube.com

Workup: An acidic workup protonates the resulting magnesium alkoxide to give the final tertiary alcohol. youtube.com

Because the intermediate ketone is more reactive than the starting ester, it is generally not possible to isolate the ketone, and the reaction proceeds to the tertiary alcohol.

Strategic Approaches Involving Friedel-Crafts Acylation Precursors

The Friedel-Crafts acylation is a powerful method for forming aromatic ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsapub.org This strategy can be employed to synthesize a key precursor for the subsequent Grignard reaction.

A relevant ketone that can be synthesized via this method is 4'-bromoacetophenone (B126571) . This compound can be prepared by the Friedel-Crafts acylation of bromobenzene (B47551) with either acetyl chloride or acetic anhydride. sapub.org

Reaction Scheme: Bromobenzene + Acetyl Chloride --(AlCl₃)--> 4'-Bromoacetophenone

While 4'-bromoacetophenone is not the immediate precursor to the target alcohol, it is a versatile starting material. It can be converted to 1-(4-bromophenyl)acetone through more advanced multi-step synthetic pathways, which are beyond the scope of this discussion. The Friedel-Crafts reaction itself provides a reliable and industrially scalable method to produce the core aromatic ketone structure. sigmaaldrich.comresearchgate.net

Mechanism of Friedel-Crafts Acylation:

Formation of Acylium Ion: The Lewis acid (AlCl₃) coordinates to the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion ([R-C=O]⁺). sigmaaldrich.com

Electrophilic Aromatic Substitution: The acylium ion acts as a strong electrophile. The aromatic ring (bromobenzene) attacks the electrophile, forming a sigma complex (arenium ion).

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. nih.govsigmaaldrich.com

This approach highlights a strategic disconnection where a simple, robust reaction is used to build a foundational precursor, which can then be elaborated to achieve the final complex target molecule.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving atom economy, minimizing waste, and utilizing safer materials. Key areas of focus include the use of catalytic hydrogenation and strategic solvent selection.

Catalytic hydrogenation represents a cornerstone of green chemistry, offering a highly efficient and atom-economical method for the reduction of functional groups. researchgate.net In the context of synthesizing related structures, such as the precursor alcohol 1-(4-bromophenyl)-2-methylpropan-1-ol (B8756613), catalytic hydrogenation is a critical step. A known pathway involves the dehydration of 1-(4-bromophenyl)-2-methylpropan-1-ol to form 1-bromo-4-(2-methyl-1-propenyl)benzene. This intermediate is then subjected to catalytic hydrogenation to yield the saturated alkyl-substituted benzene (B151609) ring system. prepchem.com

The choice of catalyst is paramount for the efficiency and selectivity of the hydrogenation process. Platinum oxide (PtO₂) is an effective catalyst for this transformation. prepchem.com Other commonly employed heterogeneous catalysts for such reductions include palladium on carbon (Pd/C) and Raney nickel. up.ac.zamdpi.com These solid-supported catalysts are favored due to their ease of separation from the reaction mixture, which simplifies product purification and allows for potential catalyst recycling, thereby reducing waste. The process typically utilizes hydrogen gas (H₂) as the clean and efficient reductant. up.ac.za The development of flow chemistry processes for catalytic hydrogenation further enhances safety and scalability by mitigating risks associated with handling flammable H₂ gas in large-scale batch reactors. up.ac.za

Table 1: Catalyst Systems for Hydrogenation Reactions This table summarizes various catalyst systems used in hydrogenation, a key step in synthesizing precursors for the target compound.

CatalystSupportApplication/Reaction TypeKey AdvantagesSource
Platinum Oxide (PtO₂)None (used as is)Hydrogenation of alkenesEffective for reducing C=C bonds prepchem.com
Palladium (Pd)Carbon (Pd/C)Hydrogenation of imines and other functional groupsWidely used, effective, and can be recycled up.ac.za
Platinum (Pt) and Ruthenium (Ru)γ-AluminaHydrogenation of aqueous hydroxyaldehydesMinimizes unwanted by-products in specific applications google.com
Palladium (Pd)Zeolites (e.g., Y, ZSM-5)Hydrogenation of nitroarenesHigh activity and selectivity at mild conditions mdpi.com

Solvent choice is a critical factor in the environmental footprint of a chemical synthesis, often accounting for the largest portion of non-product mass in a process. acs.org Traditional syntheses may employ solvents like dichloromethane (B109758) (DCM), which are now restricted due to potential health hazards. up.ac.za A synthesis pathway for a related compound utilized a mixture of ether and ethanol. prepchem.com While common, these solvents present flammability risks.

Modern green chemistry practices advocate for the replacement of hazardous solvents with safer, more sustainable alternatives. mdpi.com Solvent selection guides developed by pharmaceutical industry consortiums classify solvents based on safety, health, and environmental criteria. Preferred solvents include water, ethanol, and ethyl acetate, while undesirable solvents include pentane, dioxane, and chloroform. acs.org For reactions involving organometallic reagents or hydrogenation, ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as greener substitutes for traditional ethers like THF or diethyl ether. mdpi.com

Waste minimization is intrinsically linked to solvent selection and process design. The use of crystallization for product purification, as opposed to chromatographic methods, significantly reduces solvent consumption and waste generation. orgsyn.org A process that involves crystallizing the product from a solvent like heptane (B126788) allows for high purity recovery and minimizes the use of silica (B1680970) gel and large volumes of solvent mixtures typically required for chromatography. orgsyn.org Furthermore, optimizing reaction conditions to achieve high conversion and selectivity reduces the formation of by-products, simplifying purification and decreasing waste streams. orgsyn.org

Table 2: Comparison of Traditional vs. Green Solvents in Chemical Synthesis This table provides a comparative overview of solvents, highlighting the shift towards greener alternatives in line with modern synthetic practices.

Solvent ClassTraditional ExampleIssuesGreen AlternativeAdvantages of AlternativeSource
ChlorinatedDichloromethane (DCM)Potential carcinogen, volatileEthyl AcetateLower toxicity, biodegradable up.ac.zamdpi.com
EtherTetrahydrofuran (THF), 1,4-DioxanePeroxide formation, high toxicity (Dioxane)2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point, reduced peroxide formation acs.orgmdpi.com
Aprotic PolarN,N-Dimethylformamide (DMF)High boiling point, toxicityCyreneBio-derived, lower toxicity mdpi.com
HydrocarbonHexane, PentaneNeurotoxic, volatileHeptaneLess toxic than hexane acs.orgorgsyn.org

Stereoselective Synthetic Pathways to Chiral Analogues and Enantiomers of this compound

The target compound, this compound, is achiral as the carbon atom bonded to the hydroxyl group is tertiary and possesses two identical methyl substituents. Therefore, it does not have enantiomers. However, the development of stereoselective synthetic pathways is highly relevant for producing its chiral analogues, which are valuable building blocks in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org Chiral analogues include compounds where the carbon bearing the hydroxyl group is a stereocenter, such as 1-(4-bromophenyl)-2-methylpropan-1-ol, or other related structures like (S)-3-(4-bromophenyl)butanoic acid.

A prominent strategy for achieving high enantioselectivity is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. scispace.com A well-documented example is the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a valuable chiral building block. orgsyn.org This synthesis employs a rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate. The chirality is induced by a chiral phosphine (B1218219) ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), which coordinates to the rhodium center to create a chiral catalytic environment. orgsyn.org This method is scalable, reproducible, and provides the product in high yield and excellent enantiomeric purity. orgsyn.org

Other advanced stereoselective methods applicable to the synthesis of chiral alcohols include:

Dynamic Kinetic Resolution (DKR): This technique combines the rapid, enzyme-catalyzed acylation of one enantiomer of a racemic alcohol with the simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the resolution step. mdpi.com

Asymmetric Transfer Hydrogenation: This method reduces a prochiral ketone to a chiral alcohol using a hydrogen donor (e.g., isopropanol (B130326) or formic acid) and a chiral transition metal catalyst.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. nih.govresearchgate.net

These methodologies provide a powerful toolkit for accessing enantiomerically pure analogues of this compound, enabling the exploration of their unique stereochemistry-dependent properties.

Table 3: Enantioselective Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate This table details the key parameters for the asymmetric synthesis of a chiral analogue, demonstrating a practical application of stereoselective catalysis.

ParameterDetailsSource
Reaction TypeAsymmetric 1,4-Michael Addition orgsyn.org
Reactants(4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate orgsyn.org
Catalyst PrecursorBis(norbornadiene)rhodium(I) tetrafluoroborate orgsyn.org
Chiral Ligand(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) orgsyn.org
Solvent1,4-Dioxane, Water orgsyn.org
BaseTriethylamine orgsyn.org
Yield (Crude)Quantitative orgsyn.org
Enantiomeric PurityHigh (further enhanced by crystallization of the derived acid) orgsyn.org

Chemical Reactivity and Transformation Pathways of 1 4 Bromophenyl 2 Methylpropan 2 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary alcohol group is a key reactive site, though its reactivity is influenced by steric hindrance.

Derivatization is a common strategy to modify the properties of an alcohol, often to enhance its volatility for gas chromatography or to introduce a specific functional group. researchgate.net For alcohols, derivatization frequently involves converting the hydroxyl group into an ester, ether, or silyl ether. libretexts.org

Esterification of tertiary alcohols like 1-(4-Bromophenyl)-2-methylpropan-2-ol is challenging under standard Fischer esterification conditions (carboxylic acid and a mineral acid catalyst) due to significant steric hindrance around the hydroxyl group and the propensity for the intermediate tertiary carbocation to undergo elimination (dehydration). masterorganicchemistry.com

More effective methods for esterifying tertiary alcohols typically involve the use of more reactive acylating agents.

Common Esterification Methods for Tertiary Alcohols:

ReagentDescriptionByproduct
Acyl Chloride Highly reactive, reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.HCl
Acid Anhydride (B1165640) Less reactive than acyl chlorides but more effective than carboxylic acids. Also typically requires a base catalyst.Carboxylic Acid

For example, reacting this compound with acetyl chloride in the presence of pyridine would yield 1-(4-bromophenyl)-2-methylprop-2-yl acetate.

The acid-catalyzed dehydration of this compound is a prominent reaction pathway for this tertiary alcohol. chemguide.co.uk The process involves the elimination of a water molecule to form an alkene. This reaction proceeds readily because it involves the formation of a relatively stable tertiary carbocation intermediate. chemguide.co.uk

The mechanism involves three key steps:

Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., concentrated sulfuric or phosphoric acid), forming a good leaving group (water). chemguide.co.uk

Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation at the C2 position of the propane chain. chemguide.co.uk

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. chemguide.co.uk

In the case of this compound, deprotonation of the benzylic carbon (C1) results in the formation of the conjugated alkene, 1-(4-bromophenyl)-2-methylprop-1-ene .

Dehydration Reaction Summary:

Starting Material Catalyst Product Conditions

Transformations at the Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring is another key site for functionalization, enabling a variety of synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com However, this reaction is generally difficult for simple aryl halides like this compound. libretexts.org The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

The 2-hydroxy-2-methylpropyl group on this compound is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr reactions under typical conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not a favored pathway. libretexts.org Alternative mechanisms, such as the elimination-addition (benzyne) pathway, can occur but require extremely strong basic conditions (e.g., sodium amide) that may be incompatible with the hydroxyl group. masterorganicchemistry.com

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This method is widely used to form biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to an aromatic ring. tcichemicals.com this compound can be coupled with various boronic acids or esters to create a diverse range of derivatives. youtube.com

Generalized Suzuki-Miyaura Reaction:

Aryl Bromide Boronic Acid/Ester Catalyst Base Product
This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1-(Biphenyl-4-yl)-2-methylpropan-2-ol

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, also using a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is a versatile method for the vinylation of aryl rings. organic-chemistry.org The reaction of this compound with an alkene like styrene or an acrylate would result in the formation of a new C-C bond at the site of the bromine atom. nih.gov

Generalized Heck Reaction:

Aryl Bromide Alkene Catalyst Base Product
This compound Styrene Pd(OAc)₂ Et₃N 1-(4-Styrylphenyl)-2-methylpropan-2-ol

Reactivity of the Propan-2-ol Side Chain

Beyond the hydroxyl group, the reactivity of the alkyl side chain itself is limited compared to the two primary functional groups. The C-H bonds of the methyl groups and the benzylic C-H bond are generally unreactive under mild conditions. While radical reactions could potentially occur at the benzylic position, the more accessible and predictable reactions involve the hydroxyl group and the carbon-bromine bond. Therefore, in synthetic applications, these two sites are the primary focus for the transformation of this compound.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl 2 Methylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For 1-(4-Bromophenyl)-2-methylpropan-2-ol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets due to their coupling with adjacent protons. Specifically, the two protons ortho to the bromo group (H-3 and H-5) would be chemically equivalent and show a doublet, while the two protons meta to the bromo group (H-2 and H-6) would also be equivalent and present another doublet. These aromatic signals typically resonate in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm.

The aliphatic portion of the molecule gives rise to characteristic signals as well. The two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group are expected to produce a singlet in the upfield region, typically around 1.2-1.6 ppm. The methylene (B1212753) protons (-CH2-) adjacent to the aromatic ring would appear as a singlet, anticipated in the range of 2.7-2.9 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~7.40d2H
Aromatic (H-3, H-5)~7.15d2H
Methylene (-CH2-)~2.80s2H
Methyl (-CH3)~1.25s6H
Hydroxyl (-OH)Variables (broad)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Elucidation

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The aromatic region is expected to show four distinct signals. The carbon atom attached to the bromine (C-4) would appear at approximately 120-125 ppm. The carbon atom attached to the propan-2-ol substituent (C-1) is predicted to be around 140-145 ppm. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) would give signals in the 128-132 ppm range.

In the aliphatic region, the quaternary carbon bonded to the hydroxyl group (C(OH)) is expected to resonate around 70-75 ppm. The methylene carbon (-CH2-) adjacent to the aromatic ring would likely appear in the 45-50 ppm region. The two equivalent methyl carbons are anticipated to give a single signal in the upfield region, around 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Aromatic, C-C(OH))~142
C-2, C-6 (Aromatic, CH)~131
C-3, C-5 (Aromatic, CH)~129
C-4 (Aromatic, C-Br)~121
C(OH) (Quaternary)~72
-CH2-~48
-CH3~29

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are primary tools, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed for unambiguous assignment of proton and carbon signals. prepchem.com HSQC would correlate directly bonded carbon-proton pairs, confirming the assignments of the aromatic CH groups and the methylene group. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the aromatic carbons (C-1, C-2, C-6), and between the methyl protons and the quaternary and methylene carbons, thereby solidifying the structural elucidation. prepchem.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is characterized by several key absorption bands that correspond to the functional groups present in the molecule. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding.

The aromatic ring gives rise to several signals, including C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the tertiary alcohol is anticipated around 1150-1250 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Aromatic RingC-H Stretch~3030
Alkyl Groups (-CH2-, -CH3)C-H Stretch2850-3000
Aromatic RingC=C Stretch1450-1600
Tertiary AlcoholC-O Stretch1150-1250
BromoalkaneC-Br Stretch500-600

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

In a GC-MS analysis of this compound, the compound would first be separated on a GC column, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed. nih.gov

Common fragmentation pathways for tertiary alcohols include dehydration (loss of H₂O) and alpha-cleavage. The loss of a water molecule would result in a fragment ion [M-H₂O]⁺. Alpha-cleavage, the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon, would also be a likely fragmentation route. For this compound, the loss of a methyl radical would lead to a significant fragment. The 4-bromobenzyl fragment is also a possible and stable cation that would be observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonFragmentation Pathway
228/230[C₁₀H₁₃BrO]⁺Molecular Ion (M⁺, M+2)
213/215[C₉H₁₀BrO]⁺Loss of CH₃
210/212[C₁₀H₁₁Br]⁺Loss of H₂O
171/173[C₇H₆Br]⁺4-Bromobenzyl cation
59[C₃H₇O]⁺Loss of 4-bromobenzyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₃BrO, the theoretical monoisotopic mass is calculated to be 228.01498 Da. uni.lu HRMS analysis would aim to experimentally verify this exact mass. The technique is sensitive enough to detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.

In a typical HRMS experiment, the compound is ionized, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form charged species (adducts) such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. The high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) then separates these ions based on their precise m/z values.

Adduct IonPredicted m/z
[M+H]⁺229.02226
[M+Na]⁺251.00420
[M-H]⁻227.00770
[M+K]⁺266.97814
[M+NH₄]⁺246.04880

Table 1: Predicted High-Resolution Mass Spectrometry data for common adducts of this compound. Data sourced from PubChem predictions. uni.lu

X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular structure, which includes intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.

The key parameters that would be determined from a successful X-ray crystallographic study are summarized in the table below.

Crystallographic ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent interactions.

Table 2: Key parameters determined from X-ray crystallographic analysis.

Integration of Multi-modal Analytical Techniques for Comprehensive Structural Confirmation

While individual analytical techniques provide specific pieces of structural information, a truly comprehensive and unambiguous confirmation of a compound's structure is achieved through the integration of multiple analytical methods. For this compound, the combination of HRMS, X-ray crystallography (when available), and other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide a complete structural picture.

The process of multi-modal structural confirmation would proceed as follows:

Elemental Composition: HRMS would confirm the elemental formula (C₁₀H₁₃BrO) by providing an exact mass that matches the theoretical value.

Functional Groups and Connectivity: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the characteristic absorptions of the aromatic ring. ¹H and ¹³C NMR spectroscopy would then elucidate the connectivity of the atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons, and the methyl protons, with chemical shifts and splitting patterns consistent with the proposed structure. The ¹³C NMR would show the expected number of signals corresponding to the different carbon environments in the molecule.

Three-Dimensional Structure: X-ray crystallography would provide the definitive solid-state structure, confirming the connectivity established by NMR and revealing the molecule's conformation and intermolecular interactions.

The convergence of data from these different techniques would leave no ambiguity as to the structure of this compound. The data from each technique would corroborate the others, leading to a definitive structural assignment.

Analytical TechniqueExpected Findings for this compound
¹H NMRSignals for aromatic protons (doublets), a singlet for the methylene protons, and a singlet for the six equivalent methyl protons. The hydroxyl proton would appear as a singlet.
¹³C NMRDistinct signals for the aromatic carbons (including the carbon bearing the bromine), the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.
IR SpectroscopyA broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring.
HRMSAn experimental mass matching the theoretical exact mass of 228.01498 Da, with the characteristic isotopic pattern of bromine.
X-ray CrystallographyPrecise bond lengths, angles, and confirmation of the molecular conformation, along with details of intermolecular hydrogen bonding involving the hydroxyl group.

Table 3: Summary of expected findings from an integrated multi-modal analysis of this compound.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl 2 Methylpropan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the electronic structure calculations of medium to large-sized molecules. DFT methods are widely used to predict a range of properties for organic molecules. In the study of 1-(4-Bromophenyl)-2-methylpropan-2-ol, DFT calculations would be instrumental in providing a detailed understanding of its molecular and electronic properties.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting the atomic positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable arrangement of the atoms.

Conformational analysis is also crucial, as rotation around single bonds (like the C-C bond connecting the phenyl ring and the propanol (B110389) group) can lead to different conformers with varying energies. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy conformer as well as other low-energy conformers that may be present in a sample.

Below is an illustrative table of optimized geometrical parameters that would be obtained from a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov

Illustrative Optimized Geometrical Parameters Note: The following data is representative of typical bond lengths and angles for similar chemical structures and is provided for illustrative purposes, as specific computational studies on this molecule are not publicly available.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-Br~1.91
C-O (alcohol)~1.43
C-C (ring-alkyl)~1.53
C-H (aromatic)~1.08
**Bond Angles (°) **
C-C-O~109.5
Br-C-C (ring)~120.0
C-C-C (ring)~120.0
Dihedral Angles (°)
C-C-C-OVaries with conformer

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

Vibrational Frequencies: The vibrational modes of this compound can be calculated from the second derivatives of the energy. These computed frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The assignments of these frequencies to specific molecular motions (e.g., O-H stretch, C-Br stretch, phenyl ring modes) provide a complete vibrational characterization of the molecule. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the method. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net By predicting the ¹H and ¹³C chemical shifts for this compound, one can assign the signals in an experimental NMR spectrum and gain confidence in the computed molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Illustrative Predicted Spectroscopic Data Note: This table is a representation of the type of data generated from DFT calculations for spectroscopic prediction. Specific values for this compound require a dedicated computational study.

Parameter Group Predicted Value Experimental Correlation
**Vibrational Frequencies (cm⁻¹) **
O-H stretch~3500-3600Broad peak in IR spectrum
C-H stretch (aromatic)~3050-3100Sharp peaks in IR/Raman
C-H stretch (aliphatic)~2900-3000Sharp peaks in IR/Raman
C-Br stretch~500-600Peak in the fingerprint region
¹³C NMR Chemical Shifts (ppm)
C-Br~122Downfield shift
C-OH~71Characteristic alcohol carbon shift
CH₃~31Upfield aliphatic signal
¹H NMR Chemical Shifts (ppm)
Ar-H (ortho to Br)~7.4-7.6Downfield due to Br anisotropy
Ar-H (meta to Br)~7.2-7.4Less deshielded than ortho H
CH₂~2.8-3.0Influenced by aromatic ring
CH₃~1.2-1.4Shielded aliphatic protons
OHVariableDependent on solvent/concentration

Analysis of the electronic structure provides deep insights into the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electron density in terms of localized bonds and lone pairs. researchgate.net For this compound, NBO analysis can quantify the charge on each atom (Mulliken or NBO charges), revealing the polarization of bonds due to the electronegative bromine and oxygen atoms. It can also describe hyperconjugative interactions, such as the delocalization of electron density from a C-C or C-H bond into an empty orbital, which contribute to molecular stability.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may have significant contributions from the antibonding orbitals of the ring and the C-Br bond.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction pathways. For this compound, a relevant reaction to study would be its solvolysis, where the alcohol is protonated and loses water to form a carbocation intermediate. This is a classic Sₙ1-type reaction.

Quantum chemical modeling can be used to locate the structures of the transition states along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the rate of the reaction. For the solvolysis of this alcohol, calculations would focus on the transition state for the loss of the water molecule from the protonated alcohol, leading to the formation of the tertiary benzylic carbocation. The stability of this carbocation, which is influenced by the electronic effects of the para-bromo substituent, would be a key factor in the reaction rate. researchgate.net

Comparative Analysis with Other Ab Initio and Semi-Empirical Computational Methods

While DFT is a popular choice, other computational methods exist, each with its own strengths and weaknesses.

Ab Initio Methods: High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more accurate than DFT but are also much more computationally expensive. They are often used as a benchmark for smaller molecules or to validate the results from DFT calculations. For a molecule the size of this compound, these methods would be very demanding but could provide highly accurate energy and property predictions.

Semi-Empirical Methods: Methods like AM1, PM3, or PM7 are much faster than DFT because they use parameters derived from experimental data to simplify the calculations. researchgate.net This speed allows for the study of very large molecular systems or for high-throughput screening. However, their accuracy is generally lower than that of DFT or ab initio methods, and their reliability depends on whether the molecule being studied is similar to the compounds used in their parameterization. A comparative study would likely show that for properties like geometry and vibrational frequencies, DFT provides a better agreement with experimental data than semi-empirical methods, which might serve as a good starting point for calculations.

Role of 1 4 Bromophenyl 2 Methylpropan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Functionalized Organic Molecules

The utility of 1-(4-Bromophenyl)-2-methylpropan-2-ol as a precursor is most prominently demonstrated in the synthesis of pharmaceutically active compounds. The core structure of this molecule is a key component in the synthesis of the second-generation antihistamine, fexofenadine (B15129). rsc.orguni.lugoogle.comgoogle.com In a common synthetic route, the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, which can be derived from this compound through oxidation of the primary alcohol that would result from the Grignard reaction of 4-bromobenzaldehyde (B125591) with isobutylmagnesium bromide, serves as a crucial intermediate. google.comgoogle.com

The synthesis of fexofenadine highlights the importance of the 1-(4-bromophenyl)-2-methylpropyl scaffold. The bromine atom on the phenyl ring is essential for subsequent coupling reactions to build the final drug molecule. This demonstrates the role of this compound as a foundational element upon which further chemical complexity can be built.

Furthermore, derivatives of this compound, such as 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone), have been identified and studied, indicating the potential for this chemical scaffold to be a precursor to a range of biologically active molecules. researchgate.net

Building Block for the Generation of Complex Chemical Scaffolds

The bromophenyl group in this compound makes it an excellent building block for the generation of complex chemical scaffolds, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron compounds, leading to the synthesis of biaryl structures. libretexts.org These biaryl motifs are prevalent in many pharmaceuticals and functional materials.

The versatility of the Suzuki-Miyaura coupling enables the introduction of a wide array of substituents at the 4-position of the phenyl ring, thereby allowing for the systematic modification of the molecule's properties. This strategic installation of new chemical entities is a cornerstone of modern drug discovery and materials science.

For instance, the alkene derivative, 1-bromo-4-(2-methyl-1-propenyl)benzene, obtained from the dehydration of this compound, can also participate in Suzuki-Miyaura coupling reactions, further expanding the range of accessible complex scaffolds. uni.lu

Development of Downstream Derivatives with Modified Reactivity Profiles

The chemical reactivity of this compound can be readily modified through the generation of downstream derivatives. A primary example is the acid-catalyzed dehydration of the tertiary alcohol to form 1-bromo-4-(2-methyl-1-propenyl)benzene. uni.lu This transformation converts the alcohol, which is generally a poor leaving group, into an alkene. The double bond in the resulting derivative introduces a new site of reactivity, allowing for a different set of chemical transformations.

The reactivity of this alkene can be exploited in various ways:

Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water under acidic conditions. These reactions follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. masterorganicchemistry.com

Oxidative Cleavage: Ozonolysis of the alkene can cleave the double bond to yield carbonyl compounds, providing a route to other functional groups.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation.

The following table summarizes some potential downstream derivatives and their modified reactivity:

DerivativeMethod of PreparationModified Reactivity
1-Bromo-4-(2-methyl-1-propenyl)benzeneAcid-catalyzed dehydration of this compoundSusceptible to electrophilic addition, oxidation, and hydrogenation at the double bond.
2-(4-Bromophenyl)-2-methylpropanoic acidOxidation of the corresponding primary alcoholCarboxylic acid functionality allows for esterification, amidation, and other reactions typical of carboxylic acids.
1-(4-Arylphenyl)-2-methylpropan-2-olSuzuki-Miyaura coupling of this compoundThe biaryl structure can exhibit different electronic and steric properties, influencing further reactions.

Application in Multi-Step Asymmetric Synthesis

The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. This compound, being a tertiary alcohol, can be a target for asymmetric synthesis to produce a single enantiomer. The development of enantioselective methods for the addition of organometallic reagents to ketones is a key strategy in this area. While specific studies on the asymmetric synthesis of this compound are not prevalent in the provided search results, the general principles of asymmetric synthesis of tertiary alcohols are well-established and applicable.

For example, the use of chiral ligands to control the stereochemical outcome of the addition of a 4-bromophenyl Grignard reagent to acetone, or the addition of an isopropyl Grignard reagent to 4-bromoacetophenone, could potentially yield enantiomerically enriched this compound.

The importance of chirality is underscored in the synthesis of fexofenadine, which is administered as a racemate. The development of an asymmetric synthesis for its key intermediates, including the scaffold provided by this compound, could lead to the production of a single enantiomer of the drug, potentially offering improved therapeutic properties. The pursuit of such asymmetric routes is an active area of research in pharmaceutical chemistry.

Comparative Studies and Structure Reactivity Relationships of 1 4 Bromophenyl 2 Methylpropan 2 Ol Analogues

Influence of Halogen Substituents (e.g., Fluoro, Chloro) on Chemical Behavior

Halogens are a unique class of substituents because they exhibit a dual electronic nature: they are electronegative and thus withdraw electron density through the sigma bonds (inductive effect, -I), but they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (pi-donation effect, +R). chemistrysteps.comyoutube.com In most cases, for halogens, the inductive effect outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. chemistrysteps.com

Table 1: Predicted Relative Rates of Solvolysis for 1-(4-Halophenyl)-2-methylpropan-2-ol in 80% Ethanol

This interactive table illustrates the expected trend in reactivity based on the electronic properties of the halogen substituent.

Substituent (X)Inductive EffectResonance EffectHammett Constant (σp)Predicted Relative Rate (krel)
-FStrong (-I)Weak (+R)+0.061.0
-ClModerate (-I)Weak (+R)+0.231.8
-BrModerate (-I)Weak (+R)+0.232.1

Note: The relative rates are illustrative, based on the known deactivating inductive effect of halogens which destabilizes the benzylic carbocation intermediate. The trend reflects the decreasing electronegativity down the group.

Impact of Aromatic Substitution Patterns (Ortho, Meta, Para) on Reactivity and Selectivity

The position of a substituent on the aromatic ring—ortho, meta, or para—has a critical impact on the reactivity of the molecule. masterorganicchemistry.comleah4sci.com This is because the electronic effects (both inductive and resonance) are transmitted with different efficiencies to the reaction center depending on the substitution pattern.

For a reaction involving the formation of a benzylic carbocation from a 1-aryl-2-methylpropan-2-ol, the substituent's ability to stabilize or destabilize the positive charge is key.

Para-Substitution : A substituent at the para position (C4) can exert both its inductive and resonance effects fully on the benzylic carbon. Electron-donating groups in this position strongly stabilize the carbocation and accelerate the reaction, while electron-withdrawing groups have the opposite effect. libretexts.org

Meta-Substitution : A substituent at the meta position (C3) primarily exerts its inductive effect on the benzylic carbon. The resonance effect is not transmitted to the benzylic position from the meta position. masterorganicchemistry.com Therefore, the impact of strong +R or -R groups is significantly diminished compared to their effect from the para position.

Ortho-Substitution : A substituent at the ortho position (C2) can exert both inductive and resonance effects. However, it can also introduce steric hindrance, which may impede solvation of the transition state or cause steric strain, often leading to a decrease in reaction rate compared to the para-isomer, an effect known as the "ortho effect".

In the case of halogen-substituted analogues, all are ortho-para directors in electrophilic aromatic substitution, but in reactions involving the side chain, their positional effects on carbocation stability are what matter. A halogen at the para or ortho position can offer some minor resonance stabilization to the benzylic cation, whereas a meta-halogen offers none, only destabilizing inductive withdrawal. Therefore, the reactivity order is generally expected to be para > ortho >> meta. masterorganicchemistry.comlibretexts.org

Steric Effects of Alkyl Substituents on Reaction Outcomes

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. In the context of 1-(4-bromophenyl)-2-methylpropan-2-ol, the tertiary nature of the alcohol (α,α-dimethyl) already introduces significant steric bulk around the reaction center. This steric hindrance is a primary reason why such compounds favor reactions proceeding through a planar carbocation intermediate (SN1) rather than a crowded five-coordinate transition state (SN2). chemistrysteps.comlibretexts.org

Further increasing the size of the alkyl substituents on the carbinol carbon would have a pronounced effect:

Increased Steric Strain : Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase the ground-state steric strain of the molecule.

Rate Acceleration : The formation of a planar sp²-hybridized carbocation from the sp³-hybridized alcohol relieves some of this steric strain. Consequently, increasing the steric bulk of the alkyl substituents can lead to an acceleration of the reaction rate (rate enhancement due to steric strain relief).

Conversely, steric hindrance can also affect the selectivity of subsequent reactions. For example, in an elimination reaction (E1) that often competes with SN1 substitution, the bulky alkyl groups might influence the regioselectivity (Zaitsev vs. Hofmann product formation), although with two methyl groups, this specific compound can only form one alkene product.

Electronic Effects of Aromatic Ring Substituents

The electronic effect of a substituent on the aromatic ring is the most significant factor governing the reactivity of benzylic systems. These effects can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). For reactions involving benzylic carbocations, the σ+ scale is often used, as it accounts for through-conjugation between the substituent and the positive charge.

The general principles are:

Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) have negative σ+ values. They donate electron density to the ring, strongly stabilizing the benzylic carbocation intermediate and dramatically increasing the reaction rate compared to the bromo-substituted analogue. lumenlearning.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) have positive σ+ values. They withdraw electron density from the ring, destabilizing the carbocation and significantly decreasing the reaction rate. lumenlearning.comscielo.org.mx

The bromo-substituent in this compound is weakly deactivating due to its dominant inductive withdrawal. Its effect on reactivity would fall between a strongly deactivating group like -NO₂ and a weakly activating group like -CH₃. A Hammett plot for the solvolysis of various substituted 1-phenyl-2-methylpropan-2-ol derivatives would be expected to be linear with a large, negative reaction constant (ρ), indicating high sensitivity to substituent electronic effects and the development of a positive charge in the transition state. nih.govresearchgate.netviu.ca

Table 2: Predicted Influence of Various Para-Substituents on the Relative Rate of Solvolysis

This table shows the predicted effect of different substituents on the stability of the carbocation intermediate and the corresponding reaction rate, relative to the unsubstituted analogue (X=H).

Substituent (X)Hammett Constant (σp+)Electronic EffectPredicted Impact on RatePredicted Relative Rate (krel)
-OCH₃-0.78Strong Donating (+R > -I)Strong Acceleration>1000
-CH₃-0.31Donating (+I, Hyperconjugation)Moderate Acceleration~25
-H0.00Reference---1.0
-Br+0.15Weak Withdrawing (-I > +R)Moderate Deceleration~0.03
-NO₂+0.79Strong Withdrawing (-I, -R)Strong Deceleration<0.0001

Note: Relative rate data is adapted from general reactivity trends in electrophilic aromatic substitution and solvolysis of benzylic systems. lumenlearning.com

Future Research Directions and Methodological Advances in the Chemistry of 1 4 Bromophenyl 2 Methylpropan 2 Ol

Development of Novel and Highly Efficient Catalytic Synthetic Routes

The traditional synthesis of 1-(4-Bromophenyl)-2-methylpropan-2-ol typically involves the Grignard reaction between a 4-bromophenylmagnesium halide and acetone, or alternatively, the reaction of methylmagnesium halide with 1-(4-bromophenyl)propan-1-one. While effective, these methods often necessitate stringent anhydrous conditions and can be prone to side reactions. Future research should focus on developing more efficient, sustainable, and robust catalytic routes.

Green Chemistry Approaches: A significant area for development is the adoption of greener solvents and reaction conditions. Research into the use of alternative solvents to traditional ethers, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown promise in improving the safety and environmental profile of Grignard reactions. nih.gov Future studies could systematically evaluate the performance of such solvents for the synthesis of this compound, aiming for high yields and minimized waste.

Catalytic Grignard-Type Additions: The development of catalytic systems that can facilitate the addition of organometallic reagents to ketones under milder conditions is a key goal. This could involve the use of transition metal catalysts or organocatalysts to activate either the organometallic reagent or the ketone, potentially reducing the need for highly reactive Grignard reagents and expanding the functional group tolerance.

Alternative Catalytic Strategies: Beyond Grignard-type reactions, the exploration of entirely new catalytic bond-forming strategies represents a frontier in the synthesis of tertiary alcohols like this compound. For instance, photoredox/nickel dual-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct synthesis of secondary benzylic alcohols from unprotected α-hydroxyalkyltrifluoroborates and aryl halides. mdpi.com Future research could adapt such methodologies for the synthesis of tertiary alcohols, offering a novel disconnection approach.

Sonochemical and Mechanochemical Methods: The application of non-conventional energy sources, such as ultrasound (sonochemistry) and mechanical grinding (mechanochemistry), could offer significant advantages. Sonication has been shown to accelerate and improve the reproducibility of Grignard reactions by activating the magnesium surface. Mechanochemical methods, on the other hand, can enable solvent-free or low-solvent reactions, contributing to greener synthetic protocols. Investigating these techniques for the synthesis of this compound could lead to faster, more efficient, and environmentally friendly processes.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Solvents Improved safety, sustainability, and potential for reduced byproducts.Systematic evaluation of solvents like 2-MeTHF for yield and purity.
Catalytic Additions Milder reaction conditions, broader functional group tolerance.Development of novel transition metal or organocatalysts.
Photoredox Catalysis Novel bond disconnections, high functional group tolerance.Adaptation of existing methods for tertiary alcohol synthesis.
Sonochemistry Faster reaction times, improved reproducibility.Optimization of frequency and power for the specific reaction.
Mechanochemistry Reduced or no solvent usage, potential for novel reactivity.Development of solvent-free protocols for the synthesis.

Advanced Mechanistic Investigations of its Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic protocols and designing new reactions.

Mechanisms of Formation: The mechanism of the Grignard reaction itself is complex, with ongoing debate about the roles of radical versus polar pathways, as well as the influence of the Schlenk equilibrium. Advanced mechanistic studies on the formation of this compound could employ a combination of kinetic analysis, in-situ spectroscopic techniques (such as ReactIR), and computational modeling to elucidate the precise pathway. This could involve identifying and characterizing key intermediates and transition states, providing insights that could lead to more controlled and selective syntheses. The observation of intermediates in stepwise Grignard additions by GC-MS has proven to be a valuable educational tool and could be applied to research to better understand the reaction progress.

Spectroscopic and Crystallographic Studies: The isolation and characterization of reaction intermediates, such as magnesium alkoxides formed during the Grignard reaction, would provide invaluable structural information. X-ray crystallography and advanced NMR techniques could be employed to study the aggregation states and coordination chemistry of these species in solution, shedding light on their reactivity.

Transformations of the Tertiary Alcohol: Future research should also investigate the mechanisms of reactions involving the tertiary alcohol moiety. For example, the oxidation of benzylic alcohols to the corresponding carbonyl compounds is a fundamental transformation. While the tertiary nature of the alcohol in this compound prevents direct oxidation to a ketone, understanding its reactivity under various oxidative conditions is important for predicting potential side reactions in more complex synthetic sequences.

Exploration of New Derivatization Strategies for Enhanced Synthetic Utility

The synthetic potential of this compound lies in the strategic functionalization of its two key reactive sites: the aryl bromide and the tertiary alcohol.

Functionalization of the Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions. Future research should focus on exploring a broader scope of these reactions, including:

Suzuki-Miyaura Coupling: While standard, the use of novel palladium catalysts and conditions could enable the coupling of sterically demanding or electronically diverse boronic acids and esters.

Buchwald-Hartwig Amination: This would allow for the introduction of a variety of nitrogen-containing functional groups, leading to the synthesis of novel anilines and their derivatives.

Sonogashira Coupling: The introduction of alkyne moieties would provide access to a rich platform for further transformations, including cycloadditions and the synthesis of conjugated systems.

Cyanation Reactions: The conversion of the aryl bromide to a nitrile would open up another avenue for derivatization, as nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions.

Reactions at the Tertiary Alcohol: The tertiary alcohol group, while generally less reactive than primary or secondary alcohols, can still be a site for derivatization.

Etherification: The development of efficient methods for the arylation of tertiary alcohols, particularly under mild, transition-metal-free conditions, would be a significant advancement. This could lead to the synthesis of a new class of sterically hindered diaryl ethers.

Esterification: While challenging due to steric hindrance, the development of highly active catalysts or forcing conditions could enable the formation of esters, which could be useful as protecting groups or as precursors to other functional groups.

Dehydration and Rearrangement: Under acidic conditions, tertiary alcohols can undergo dehydration to form alkenes. The study of these reactions for this compound could lead to the synthesis of substituted isobutenylbenzene derivatives.

Derivatization StrategyTarget Functional GroupPotential Applications
Suzuki-Miyaura Coupling Biaryl compoundsMaterials science, medicinal chemistry
Buchwald-Hartwig Amination Aryl aminesPharmaceuticals, agrochemicals
Sonogashira Coupling Aryl alkynesOrganic electronics, synthetic intermediates
Etherification Diaryl ethersPolymers, fine chemicals

Computational Design and Prediction of Novel Analogues with Tailored Reactivity Profiles

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and reactions. Future research on this compound should leverage these tools to design novel analogues and predict their reactivity.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of this compound and its derivatives. For example, computational models can help to understand the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring or the relative ease of different cross-coupling reactions. Such predictions can guide experimental efforts, saving time and resources.

Designing Novel Analogues: In silico molecule design can be used to generate virtual libraries of analogues of this compound with tailored properties. By systematically modifying the substituents on the aromatic ring or the structure of the tertiary alkyl group, it is possible to design molecules with specific electronic, steric, or lipophilic properties. These designed molecules could then be prioritized for synthesis based on their predicted reactivity and potential applications. For instance, generative deep learning models are being developed to design organic molecules with specific properties, which could be applied to create novel analogues.

Structure-Activity Relationship (SAR) Studies: For applications in areas such as medicinal chemistry or materials science, computational methods can be used to develop quantitative structure-activity relationships (QSAR). By correlating the structural features of a series of analogues with their observed activity, it is possible to build predictive models that can guide the design of more potent or effective compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-methylpropan-2-ol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, a thioether analog (1-((4-Bromophenyl)thio)-2-methylpropan-2-ol) was prepared by reacting 4-bromothiophenol with tert-butyl hydroperoxide (TBHP) under oxidative conditions, yielding the product with confirmed NMR and MS data . Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (60–80°C) to maximize yield and purity.
  • Validation : GC-MS and HRMS are critical for verifying molecular weight and structural integrity. For instance, HRMS data for the thioether derivative showed an [M+H]⁺ peak at m/z 273.0205 (calculated 273.0203), confirming synthesis success .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (e.g., 1.45 ppm for -C(CH₃)₂ in ¹H NMR) and aromatic protons (7.3–7.6 ppm for the bromophenyl group). ¹³C NMR resolves carbons adjacent to electronegative substituents (e.g., C-Br at ~120 ppm) .
  • Mass Spectrometry : GC-MS and HRMS provide molecular ion peaks and fragmentation patterns. For example, GC-MS of 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol showed a base peak at m/z 273 corresponding to [M+H]⁺ .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., ChemDraw) or literature analogs (e.g., sulfoxide derivatives in Acta Cryst. E ).

Q. How can researchers confirm the purity of this compound, and what analytical thresholds are acceptable?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column (e.g., 2.0 µL injection volume, acetonitrile/water mobile phase) to assess purity. A single peak with >95% area indicates high purity .
  • Melting Point : Compare observed melting points with literature values (e.g., deviations <2°C suggest impurities).
    • Validation : Cross-check with elemental analysis (C, H, Br) to confirm stoichiometric ratios.

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved during structural elucidation?

  • Methodology :

  • 2D NMR : Employ COSY (correlation spectroscopy) to identify coupled protons and HSQC (heteronuclear single quantum coherence) to assign carbon-proton pairs. For example, overlapping aromatic signals in ¹H NMR can be resolved via ¹³C HSQC .
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
    • Case Study : In crystal structure studies of related compounds (e.g., 2-methylnaphtho[2,1-b]furan derivatives), X-ray diffraction provided unambiguous confirmation of substituent positions when NMR data were ambiguous .

Q. What experimental designs are recommended to investigate the reactivity of this compound under varying conditions?

  • Methodology :

  • Substitution Reactions : React with nucleophiles (e.g., NaOH in ethanol) to replace the hydroxyl group. Monitor kinetics via in-situ FTIR or LC-MS .
  • Oxidation/Reduction : Test oxidizing agents (e.g., mCPBA) to form ketones or reducing agents (e.g., LiAlH₄) to yield alkanes. For example, oxidation of 3-(4-Bromophenyl)-2-chloro-1-propene yielded an epoxide derivative .
    • Data Analysis : Use Arrhenius plots to determine activation energies and propose reaction mechanisms.

Q. How can computational chemistry aid in predicting the compound’s reactivity or interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to predict electrophilic sites (e.g., bromophenyl ring for SNAr reactions).
  • Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare with analogs like 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol, which showed potential pharmacophore activity .
    • Validation : Validate predictions with experimental IC₅₀ values or crystallographic data (e.g., PDB entries for similar ligands).

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products.
  • Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust reaction conditions (e.g., lower temperature for esterification to avoid dehydration).
    • Case Study : In the synthesis of 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol, excess TBHP minimized disulfide byproducts (e.g., 1,2-bis(4-bromophenyl)disulfane) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-2-methylpropan-2-ol
Reactant of Route 2
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1-(4-Bromophenyl)-2-methylpropan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.